An In-depth Technical Guide to 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 1-(tetrahydrothiophen-3-yl)piperidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this guide synthesizes information from its constituent moieties—piperidin-4-ol and tetrahydrothiophene—and related analogues to present a scientifically grounded resource for researchers. This document covers the compound's molecular data, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential pharmacological significance.
Introduction to a Novel Scaffold
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] When combined with a tetrahydrothiophene moiety, a five-membered sulfur-containing heterocycle, the resulting molecule, 1-(tetrahydrothiophen-3-yl)piperidin-4-ol, presents a unique three-dimensional structure with potential for novel biological activities. While a specific CAS number for this compound is not readily found in major chemical databases, its structural components are well-characterized, allowing for a detailed exploration of its predicted properties and synthesis.
Molecular and Physicochemical Profile
The molecular and physicochemical properties of 1-(tetrahydrothiophen-3-yl)piperidin-4-ol can be predicted based on its structure and data from its constituent parts, piperidin-4-ol and tetrahydrothiophen-3-ol.
| Property | Predicted/Calculated Value | Reference/Basis |
| Molecular Formula | C₉H₁₇NOS | Calculated |
| Molecular Weight | 187.30 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid | Analogy to similar compounds |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| pKa (of piperidine nitrogen) | Estimated 8.5 - 9.5 | Based on piperidin-4-ol |
| LogP (Octanol-Water Partition Coefficient) | Estimated 1.5 - 2.5 | Calculated estimate |
| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) with limited solubility in water. | Structural analysis |
Proposed Synthesis: A Detailed Protocol
A plausible and efficient method for the synthesis of 1-(tetrahydrothiophen-3-yl)piperidin-4-ol is via the N-alkylation of piperidin-4-ol with a suitable tetrahydrothiophene-3-yl electrophile, such as 3-bromotetrahydrothiophene or tetrahydrothiophen-3-yl tosylate. The following is a detailed, step-by-step protocol for this synthesis.
Reaction Scheme
Caption: Proposed synthesis of 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol.
Step-by-Step Experimental Protocol
Materials:
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Tetrahydrothiophen-3-yl tosylate (or a suitable alternative like 3-bromotetrahydrothiophene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidin-4-ol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.
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Addition of Electrophile: While stirring the suspension, add a solution of tetrahydrothiophen-3-yl tosylate (1.1 eq) in anhydrous acetonitrile dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the pure 1-(tetrahydrothiophen-3-yl)piperidin-4-ol.
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Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Applications in Drug Discovery
The 1-(tetrahydrothiophen-3-yl)piperidin-4-ol scaffold holds promise for applications in drug discovery due to the established pharmacological importance of its constituent heterocycles.
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Piperidine Derivatives: The piperidine moiety is a core component in a wide array of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[1][2] Its presence can enhance the drug-like properties of a molecule.
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Thiophene Derivatives: Thiophene and its saturated analogue, tetrahydrothiophene, are found in numerous biologically active compounds. They are known to exhibit a range of activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5]
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Central Nervous System (CNS) Targets: The lipophilicity and three-dimensional structure of this compound may allow it to cross the blood-brain barrier, making it a candidate for targeting CNS receptors. The piperidin-4-ol structure is a known pharmacophore in many CNS-active drugs.[6]
Conclusion
While 1-(tetrahydrothiophen-3-yl)piperidin-4-ol is a compound with limited currently available data, its molecular structure suggests significant potential for the development of novel therapeutic agents. This guide provides a foundational resource for researchers, offering a reliable synthetic pathway and insights into the compound's likely physicochemical properties and pharmacological relevance. Further investigation into this and related scaffolds is warranted to explore their full potential in medicinal chemistry.
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